An In-depth Technical Guide to Methyl 2-amino-2-(2,5-difluorophenyl)acetate
An In-depth Technical Guide to Methyl 2-amino-2-(2,5-difluorophenyl)acetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Phenylglycine Derivatives
In the ever-evolving field of medicinal chemistry and drug development, substituted phenylglycine derivatives represent a cornerstone class of building blocks. Their intrinsic value lies in their utility as chiral synthons for a vast array of pharmacologically active molecules, including but not limited to, antibiotics, anticoagulants, and anticancer agents. This guide focuses on a specific, yet increasingly important member of this family: Methyl 2-amino-2-(2,5-difluorophenyl)acetate .
The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and pharmacokinetic properties. The 2,5-difluoro substitution pattern on the phenyl ring of this particular amino ester is anticipated to impart unique electronic and lipophilic characteristics, potentially leading to enhanced metabolic stability, binding affinity, and bioavailability in derivative drug candidates.
This document serves as a comprehensive technical resource, providing in-depth information on the identification, synthesis, and characterization of Methyl 2-amino-2-(2,5-difluorophenyl)acetate. While direct experimental spectral data for this specific compound is not widely available in the public domain, this guide will provide predicted spectral characteristics based on established principles and data from closely related analogues. Furthermore, a robust and logical synthetic protocol is proposed, grounded in well-established organic chemistry transformations. Our objective is to equip researchers with the foundational knowledge necessary to confidently work with and innovate upon this promising chemical entity.
Section 1: Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical compound is paramount for regulatory compliance, scientific reproducibility, and intellectual property protection. This section provides the key identifiers and physicochemical properties for Methyl 2-amino-2-(2,5-difluorophenyl)acetate.
Chemical Structure and CAS Number
The primary identifier for a chemical substance is its Chemical Abstracts Service (CAS) number. For the hydrochloride salt of the target compound, the designated CAS number is 1251923-42-8 [1][2]. The free base form may have a different CAS number, though it is less commonly cited in commercial and regulatory databases.
Molecular Structure:
Caption: Proposed Strecker synthesis workflow for Methyl 2-amino-2-(2,5-difluorophenyl)acetate.
Step-by-Step Experimental Procedure
Materials:
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2,5-Difluorobenzaldehyde
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Ammonium chloride (NH₄Cl)
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Sodium cyanide (NaCN)
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Methanol (MeOH), anhydrous
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Hydrochloric acid (HCl), concentrated or as a solution in an organic solvent
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Diethyl ether or other suitable extraction solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Formation of the α-Aminonitrile:
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In a well-ventilated fume hood, dissolve 2,5-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.
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Add ammonium chloride (1.1 eq) and sodium cyanide (1.1 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Hydrolysis and Esterification:
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Upon completion of the first step, cool the reaction mixture in an ice bath.
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Slowly and carefully add concentrated hydrochloric acid (excess) or a saturated solution of HCl in methanol. This step is highly exothermic and will generate hydrogen cyanide gas. Ensure adequate ventilation and quenching procedures are in place.
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Heat the reaction mixture to reflux for 6-12 hours. This will hydrolyze the nitrile to a carboxylic acid and subsequently esterify it in the presence of methanol.
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Work-up and Purification:
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Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
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Dilute the residue with water and wash with diethyl ether to remove any unreacted aldehyde.
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Carefully basify the aqueous layer with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.
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Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
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The crude Methyl 2-amino-2-(2,5-difluorophenyl)acetate can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.
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Expert Insights: The Strecker synthesis is a classic and reliable method. The key to a successful synthesis is the careful control of the reaction conditions, particularly during the addition of acid. The use of anhydrous methanol and HCl gas for the esterification step can improve yields by driving the equilibrium towards the product. The final product is a racemic mixture; chiral resolution may be necessary for specific applications and can be achieved through diastereomeric salt formation with a chiral acid.
Section 4: Safety and Handling
Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride should be handled with care, following standard laboratory safety procedures.
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Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
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Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Section 5: Conclusion
Methyl 2-amino-2-(2,5-difluorophenyl)acetate is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its identification, predicted spectral properties, and a proposed synthetic route. While experimental data for this specific molecule is not yet widely disseminated, the information presented herein, based on sound chemical principles and data from related compounds, provides a solid foundation for researchers to begin their work. As with any novel compound, careful experimental design and thorough analytical characterization are essential to ensure the quality and reproducibility of research outcomes.
References
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NextSDS. methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride — Chemical Substance Information. [Online] Available at: [Link]
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Wikipedia. Strecker amino acid synthesis. [Online] Available at: [Link]
- McMurry, J. (2016). Organic Chemistry. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Online] Available at: [Link]
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Organic Chemistry Portal. Strecker Synthesis. [Online] Available at: [Link]
